3-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Description
The compound 3-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one features a pyrimido[5,4-b]indole core, a bicyclic heteroaromatic system fused with a pyrimidine ring. Key structural attributes include:
- 8-methyl substitution on the indole moiety, which may influence steric interactions and metabolic stability.
- A 3-oxopropyl chain linked to a piperazine ring substituted with a 4-acetylphenyl group. This piperazine-acetylphenyl motif is common in neuropharmacological agents, particularly dopamine receptor ligands .
Properties
IUPAC Name |
3-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O3/c1-17-3-8-22-21(15-17)24-25(28-22)26(34)31(16-27-24)10-9-23(33)30-13-11-29(12-14-30)20-6-4-19(5-7-20)18(2)32/h3-8,15-16,28H,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRKDSQVADUMKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactionsCommon reagents used in these reactions include acetyl chloride, piperazine, and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using advanced purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can include neurotransmitter receptors, signaling proteins, and metabolic enzymes .
Comparison with Similar Compounds
Comparison with Structural Analogues
Pyrimido[5,4-b]indole Derivatives
3-(4-Ethoxyphenyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one (ECHEMI, 2022)
- Core : Pyrimido[5,4-b]indole.
- Substituents :
- 4-Ethoxyphenyl at position 3.
- Propylsulfanyl at position 2.
- Key Differences: Lacks the piperazine-3-oxopropyl chain of the target compound. Propylsulfanyl may confer metabolic resistance via steric hindrance of oxidative enzymes .
3-[(4-Fluorophenyl)methyl]-8-methoxy-5-methylpyrimido[5,4-b]indol-4-one (Books, 2023)
- Core : Pyrimido[5,4-b]indole.
- Substituents :
- 4-Fluorophenylmethyl at position 3.
- 8-methoxy and 5-methyl groups.
- 8-Methoxy substitution may increase solubility compared to the target’s 8-methyl group .
Pharmacological Analogues: Dopamine Receptor Ligands
L-750,667 (Patel et al., 1996)
- Core : Azaindole (distinct from pyrimidoindole).
- Substituents: Piperidinylethoxy and oxadiazolo-thiazinone groups.
- Pharmacology :
- High D4 receptor affinity (Ki = 0.51 nM) with >2000-fold selectivity over D2/D3 receptors.
- Acts as an antagonist, reversing dopamine-induced cAMP inhibition (EC50 = 80 nM).
- Comparison to Target Compound: Both share a piperazine/piperidine moiety, critical for receptor interaction.
Structural and Pharmacological Data Table
*Calculated based on molecular formula.
Key Research Findings
Substituent Effects: Acetylphenyl vs. Ethoxyphenyl: The acetyl group’s electron-withdrawing nature may enhance receptor binding compared to ethoxy’s electron-donating effects . 8-Methyl vs.
Synthetic Considerations: Analogous compounds (e.g., oxadiazolo-thiazinones in ) use piperidine reflux and chromatographic purification, suggesting feasible routes for synthesizing the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
